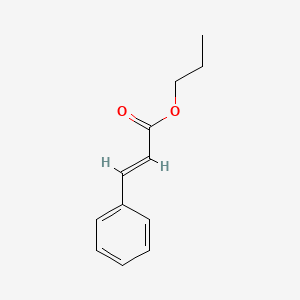

Propylcinnamat

Übersicht

Beschreibung

Propyl cinnamate is an alkyl cinnamate.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Propylcinnamat hat nachweislich antimikrobielle Eigenschaften. Es war gegen alle getesteten Stämme bioaktiv, mit einer minimalen Hemmkonzentration (MIC) von 672,83 μM . Dies macht es zu einem möglichen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente .

Mechanismus der Antimykotischen Wirkung

Studien haben gezeigt, dass this compound direkt mit dem in der Pilz-Plasmamembran vorhandenen Ergosterol und mit der Zellwand interagieren kann . Dies deutet darauf hin, dass es bei der Entwicklung von Antimykotika eingesetzt werden könnte .

Synergistische Effekte mit anderen Medikamenten

Es wurden Tests durchgeführt, um potenzielle synergistische Effekte von this compound mit Nystatin (für Pilze) und Amoxicillin (für Bakterien) zu bewerten. Einige Derivate von this compound haben additive Effekte gezeigt .

Entwicklung von Biokunststoffen

Die Verwendung von Zimtsäure, zu der auch this compound gehört, bietet einen Ansatz für die Forschung und Entwicklung von Biokunststoffen. Dies ist besonders wichtig für die Reduzierung der globalen Erwärmung, die durch die steigende Menge an Kohlendioxid in der Atmosphäre verursacht wird .

Photodeformierbarkeit von Polycinnamat-Filmen

Amorphe Polycinnamat-Filme, die aus this compound gewonnen werden können, zeigen eine charakteristische Photodeformierbarkeit bei Bestrahlung mit ultraviolettem Licht (UV). Dies ist auf E-Z-Isomerisierungs- und [2 2]-Cycloadditionsreaktionen zurückzuführen .

Synthese von hochfesten Polyamiden

Truxill- und Truxinsäuren, die aus der [2 2]-Cycloadditionsreaktion von Cinnamat gewonnen werden können, können verwendet werden, um organische Lösungsmittel oder wasserlösliche Polyimide und hochfeste Polyamide mit hoher Transparenz abzuleiten . Dies ermöglicht die Herstellung von Biokunststoffen, die mit bestehenden Hochleistungskunststoffen vergleichbar sind .

Wirkmechanismus

- In the case of antimicrobial activity, derivatives of propyl cinnamate have been evaluated against pathogenic fungi and bacteria . These compounds interact with specific cellular components in microorganisms.

- For antifungal activity, compounds directly interact with ergosterol present in the fungal plasmatic membrane and the cell wall .

- In bacterial inhibition, the presence of an isopropyl group seems important for antibacterial activity .

- Cinnamon essential oil (which contains cinnamaldehyde) also inhibits bacterial growth by damaging cell membranes, disrupting energy metabolism, and preventing biofilm formation .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Propyl cinnamate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, immediate measures such as washing off with soap and plenty of water while removing all contaminated clothes and shoes should be taken .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Propyl cinnamate plays a significant role in biochemical reactions, particularly within the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various secondary metabolites in plants. Propyl cinnamate interacts with enzymes such as cinnamate-4-hydroxylase and chalcone synthase, which are key players in the phenylpropanoid pathway . These interactions facilitate the conversion of cinnamic acid derivatives into more complex compounds, contributing to the production of flavonoids, lignans, and other phenolic compounds.

Cellular Effects

Propyl cinnamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. This modulation can affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, propyl cinnamate has been shown to impact cell signaling pathways, including those involving reactive oxygen species and inflammatory mediators .

Molecular Mechanism

At the molecular level, propyl cinnamate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, propyl cinnamate has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propyl cinnamate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and light exposure. Studies have shown that propyl cinnamate remains relatively stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to propyl cinnamate has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of propyl cinnamate in animal models are dose-dependent. At low doses, the compound has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, propyl cinnamate can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

Propyl cinnamate is involved in several metabolic pathways, primarily within the phenylpropanoid pathway. It interacts with enzymes such as cinnamate-4-hydroxylase and chalcone synthase, which facilitate its conversion into various phenolic compounds. These metabolic transformations can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, propyl cinnamate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

Propyl cinnamate’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biological activity. For example, propyl cinnamate may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism .

Eigenschaften

IUPAC Name |

propyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLPXZHNCXACMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-83-8 | |

| Record name | Propyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

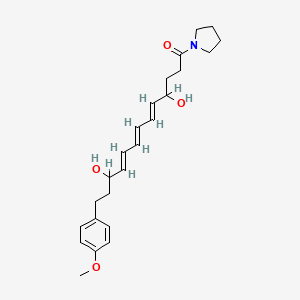

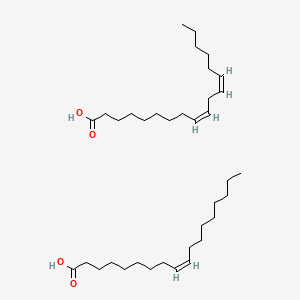

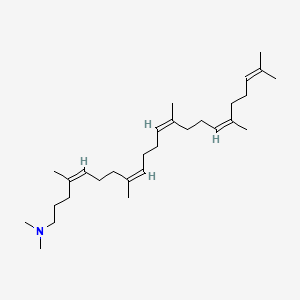

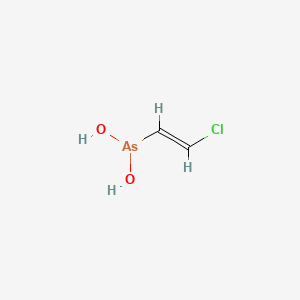

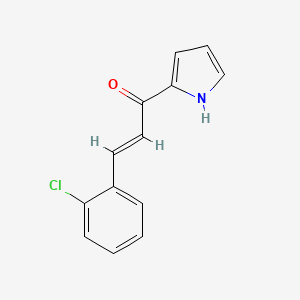

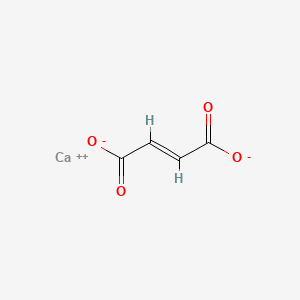

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)

![(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid](/img/structure/B1239818.png)